molecular formula C16H19N3O2 B2837246 N-benzyl-N-ethyl-2-(6-oxopyridazin-1(6H)-yl)propanamide CAS No. 1206999-89-4

N-benzyl-N-ethyl-2-(6-oxopyridazin-1(6H)-yl)propanamide

Cat. No.: B2837246
CAS No.: 1206999-89-4
M. Wt: 285.347
InChI Key: HQVJFDCGJPZFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-ethyl-2-(6-oxopyridazin-1(6H)-yl)propanamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly within the pyridazinone derivative family. Pyridazinone scaffolds are recognized as potential sources for novel anti-inflammatory therapeutics . Research on structurally related compounds has demonstrated their ability to inhibit key inflammatory pathways, such as lipopolysaccharide (LPS)-induced NF-κB transcriptional activity and the subsequent production of pro-inflammatory cytokines like interleukin-6 (IL-6) in human monocytic cells . These findings suggest that pyridazinone-based compounds, including this compound, may serve as valuable tools for investigating the molecular mechanisms of inflammation and for identifying new treatment strategies for chronic inflammatory diseases. The potential mechanisms of action for this class of compounds are diverse. Some pyridazinone derivatives have been reported to act as agonists for N-formyl peptide receptors (FPRs), which are G-protein-coupled receptors involved in modulating leukocyte inflammatory activities . Other derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX2) or phosphodiesterase type 4 (PDE4) . This indicates that this compound could be a versatile candidate for probing multiple signaling pathways involved in the immune response. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to utilize this compound in foundational in vitro studies to elucidate its specific biological activity, molecular targets, and full therapeutic potential.

Properties

IUPAC Name

N-benzyl-N-ethyl-2-(6-oxopyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-18(12-14-8-5-4-6-9-14)16(21)13(2)19-15(20)10-7-11-17-19/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVJFDCGJPZFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C(C)N2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2-(6-oxopyridazin-1(6H)-yl)propanamide typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups can be introduced via alkylation reactions using benzyl halides and ethyl halides, respectively, in the presence of a base such as sodium hydride or potassium carbonate.

    Amidation: The final step involves the formation of the amide bond through the reaction of the pyridazinone derivative with an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The tertiary amide group undergoes hydrolysis under acidic or basic conditions, though reactivity is moderated by steric hindrance from the N-benzyl and N-ethyl groups.

Reaction Conditions Product Yield Source
37% HCl, reflux for 1 hour2-(6-oxopyridazin-1(6H)-yl)propanoic acid44–63%
1M NaOH, 60°C, 4 hoursSodium salt of propanoic acid derivative75%

Mechanistic Notes :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack .

  • Alkaline hydrolysis forms a tetrahedral intermediate, stabilized by the electron-withdrawing pyridazinone ring .

Functionalization of the Pyridazinone Ring

The 6-oxopyridazin-1(6H)-yl moiety participates in electrophilic substitution and alkylation reactions.

Electrophilic Aromatic Substitution (EAS)

  • Nitration : Directed to the C-4 position by the electron-withdrawing oxo group .

  • Halogenation : Chlorination or bromination occurs at C-5 under mild conditions (e.g., Br₂ in AcOH) .

Alkylation

Reaction with alkyl halides (e.g., ethyl bromoacetate) at the pyridazinone nitrogen:

Reagent Product Conditions Yield
Ethyl bromoacetate, K₂CO₃N-alkylated pyridazinone derivativeAcetone, reflux, 12 hours62–80%

Key Observation : Steric hindrance from the N-ethyl group reduces reactivity at the pyridazinone nitrogen compared to unsubstituted analogs.

Nucleophilic Substitution at the Benzyl Group

The N-benzyl substituent is susceptible to hydrogenolysis or oxidation:

Reaction Catalyst/Conditions Product Yield
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOHN-ethyl-2-(6-oxopyridazin-1(6H)-yl)propanamide85%
OxidationKMnO₄, H₂O, 80°CBenzoic acid derivative72%

Limitations : Competitive reduction of the pyridazinone ring may occur under prolonged hydrogenation.

Condensation and Cyclization Reactions

The carbonyl group of the amide facilitates condensation with aldehydes or hydrazines:

Example :

  • Knoevenagel Condensation with 4-methoxybenzaldehyde yields α,β-unsaturated ketone derivatives under basic conditions (KOH, CH₃CN) .

Reagent Product Application
4-Methoxybenzaldehyde2-(6-Oxo-3-(4-methoxystyryl)pyridazin-1(6H)-yl)propanamideAnti-inflammatory agents

Thermal Stability and Decarboxylation

At elevated temperatures (>160°C), decarboxylation of hydrolyzed intermediates occurs:

R CO2HΔR H+CO2\text{R CO}_2\text{H}\xrightarrow{\Delta}\text{R H}+\text{CO}_2

Evidence :

  • Pyridazinone-linked carboxylic acids (e.g., 5a–p ) undergo spontaneous decarboxylation when heated .

Synthetic Challenges and Side Reactions

  • Competitive Ring Opening : Strong bases (e.g., LiAlH₄) may reduce the pyridazinone ring to a dihydropyridazine .

  • Transamidation : Prolonged heating in amine solvents (e.g., NH₃/MeOH) leads to N-ethyl group displacement.

Scientific Research Applications

N-benzyl-N-ethyl-2-(6-oxopyridazin-1(6H)-yl)propanamide exhibits several biological activities that suggest its potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : Research has shown that pyridazinone derivatives can exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Analgesic Properties : The compound's structural characteristics suggest potential analgesic effects, which may be explored further in pain management therapies.
  • Cytotoxicity Against Cancer Cells : Initial studies indicate that this compound may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its use as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Antimicrobial Studies

Research has demonstrated that derivatives of pyridazinones can inhibit bacterial growth. In vitro assays showed that this compound exhibits activity against various strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Research

Studies focusing on the anti-inflammatory effects of similar compounds have shown promise in modulating inflammatory pathways. The ability to inhibit key enzymes involved in inflammation could position this compound as a therapeutic agent for inflammatory diseases.

Anticancer Activity

In vitro studies revealed that this compound induces apoptosis in cancer cell lines. Further research is needed to elucidate its mechanisms of action and potential use in oncology.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-(6-oxopyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The target compound lacks the antipyrine moiety (a pyrazolone ring) present in analogs 6e, 6f, and 6j, which are linked to anti-inflammatory or analgesic activity .

Spectral Signatures: IR spectra of analogs show distinct C=O stretching frequencies (1664–1681 cm⁻¹ for amides; ~1623 cm⁻¹ for pyridazinone), which would align with the target compound’s expected spectral profile .

Physicochemical and Pharmacokinetic Properties

Property This compound 6e 6j
LogP (Predicted) ~2.1* ~3.5 ~2.8
Hydrogen Bond Acceptors 3 5 4
Rotatable Bonds 6 8 7
Aqueous Solubility Moderate (similar to 6j) Low (bulky groups) Moderate

*Predicted using Molinspiration.

Key Insights:

  • The target compound’s lower molecular weight and LogP compared to 6e suggest improved solubility and oral bioavailability.
  • Reduced rotatable bonds may enhance metabolic stability relative to antipyrine hybrids .

Research Implications

The target compound’s structural simplicity positions it as a promising candidate for further optimization. For example:

  • Bioisosteric Replacement: Introducing electron-withdrawing groups (e.g., chloro, as in ) could enhance binding affinity to pyridazinone-targeted enzymes like PDE inhibitors.
  • Hybridization : Merging its amide backbone with antipyrine moieties (as in ) may unlock dual pharmacological actions (e.g., anti-inflammatory + analgesic).

Biological Activity

N-benzyl-N-ethyl-2-(6-oxopyridazin-1(6H)-yl)propanamide, also known by its CAS number 1206999-89-4, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N3O2C_{17}H_{21}N_{3}O_{2} with a molecular weight of 285.347 g/mol. The structure features a pyridazine ring, which is significant in influencing its biological properties.

Research indicates that compounds similar to this compound exhibit a variety of mechanisms:

  • Anticonvulsant Activity : Analogous compounds have shown broad-spectrum anticonvulsant effects in animal models, particularly in the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests . These findings suggest that this compound may also possess similar activity.
  • Histone Deacetylase Inhibition : Related compounds have demonstrated histone deacetylase (HDAC) inhibitory activity, which is crucial for regulating gene expression and has implications in cancer therapy .
  • ADME-Tox Profile : Preliminary studies on similar compounds have shown favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, good permeability and metabolic stability were noted in human liver microsomes, indicating low hepatotoxicity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Description Reference
AnticonvulsantSignificant protection in MES and PTZ models; potential for drug-resistant epilepsy
HDAC InhibitionExhibits good HDAC inhibitory activity, impacting cancer cell growth
Metabolic StabilityShows excellent stability in human liver microsomes with low hepatotoxicity

Case Studies

Several studies have evaluated the biological effects of compounds structurally related to this compound:

  • Anticonvulsant Efficacy : In a study involving various animal models, a compound structurally similar to N-benzyl-N-ethyl demonstrated significant anticonvulsant effects at doses ranging from 15 mg/kg to 60 mg/kg in the 6-Hz test model . The combination with valproic acid showed synergistic effects, suggesting potential for combined therapies.
  • Cancer Research : Compounds with similar structures have been tested for their ability to inhibit tumor growth through HDAC inhibition. These studies indicate that such compounds may play a role in cancer treatment by modulating gene expression related to cell proliferation and survival .

Q & A

Q. Q1. What are the key steps and optimal conditions for synthesizing N-benzyl-N-ethyl-2-(6-oxopyridazin-1(6H)-yl)propanamide?

The synthesis typically involves coupling a pyridazinone core with a benzyl-ethylamine moiety via amide bond formation. Critical steps include:

  • Solvent selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to dissolve polar intermediates .
  • Temperature control : Reactions often require 60–80°C to activate coupling agents like EDCI/HOBt, with yields improved by inert atmospheres (e.g., nitrogen) .
  • Purification : Column chromatography (e.g., DCM-MeOH gradients) isolates the product, with yields ranging from 40% to 62% depending on substituents .

Q. Q2. How is the compound structurally characterized to confirm purity and identity?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., pyridazinone C=O at ~165 ppm, benzyl CH2_2 at ~4.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • IR spectroscopy : Detects functional groups like amide C=O (~1660–1680 cm1^{-1}) and pyridazinone C=O (~1640 cm1^{-1}) .

Advanced Synthesis and Reaction Mechanisms

Q. Q3. How do reaction conditions influence regioselectivity in pyridazinone derivatization?

Regioselectivity in substitutions (e.g., at pyridazinone C-3 vs. C-5) is controlled by:

  • Catalysts : Pd-mediated cross-coupling favors C-3 arylations, while radical initiators promote C-5 modifications .
  • pH : Alkaline conditions (pH >9) enhance nucleophilic attack at electron-deficient positions .
  • Solvent polarity : Polar aprotic solvents stabilize transition states in SNAr reactions .

Q. Q4. What strategies mitigate low yields in amide bond formation for this compound?

  • Coupling agents : HATU or DCC improve efficiency over EDCI for sterically hindered amines .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 15–20% .
  • Protecting groups : Boc or Fmoc on the pyridazinone nitrogen prevents unwanted side reactions during benzylation .

Biological Activity and Mechanism

Q. Q5. What in vitro assays are used to evaluate the compound’s anticancer potential?

  • Cell viability assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7, HepG2) at IC50_{50} values <50 µM suggest therapeutic potential .
  • Enzyme inhibition : Kinase assays (e.g., EGFR or CDK2) quantify inhibition via fluorescence-based ADP-Glo™ kits .
  • Apoptosis markers : Flow cytometry detects caspase-3/7 activation and Annexin V binding .

Q. Q6. How does the benzyl-ethyl substituent modulate target binding compared to other analogs?

  • Hydrophobic interactions : The benzyl group enhances binding to hydrophobic pockets in enzymes (e.g., COX-2), validated via molecular docking (ΔG < −8 kcal/mol) .
  • Steric effects : Bulkier N-ethyl groups reduce off-target binding, as shown in selectivity screens against related kinases .

Data Analysis and Contradictions

Q. Q7. How should researchers resolve discrepancies in biological activity between structural analogs?

  • SAR studies : Systematically vary substituents (e.g., methoxy vs. nitro groups) and correlate with activity trends .
  • Computational modeling : MD simulations identify conformational changes affecting binding (e.g., pyridazinone ring flexibility) .
  • Meta-analysis : Compare data across studies using standardized assays (e.g., IC50_{50} normalization to positive controls) .

Q. Q8. Why do some synthetic routes report variable yields despite identical protocols?

  • Impurity profiles : Trace metal contaminants in solvents can deactivate catalysts, reducing yields by up to 30% .
  • Moisture sensitivity : Amide bond formation is highly moisture-sensitive; anhydrous conditions are critical .
  • Batch variability : Differences in starting material purity (e.g., >98% vs. 95%) significantly impact outcomes .

Methodological Best Practices

Q. Q9. What analytical techniques are recommended for stability studies under physiological conditions?

  • HPLC-MS : Monitors degradation products in simulated gastric fluid (pH 2) and plasma (pH 7.4) over 24 hours .
  • Circular dichroism : Detects conformational changes in serum albumin binding studies .
  • Accelerated stability testing : 40°C/75% RH conditions predict shelf-life using Arrhenius kinetics .

Q. Q10. How can researchers optimize animal models for in vivo efficacy testing?

  • Dosing regimens : Pharmacokinetic studies (e.g., IV bolus vs. oral gavage) determine bioavailability (>50% in rodents) .
  • Biomarker validation : ELISA quantifies target modulation (e.g., TNF-α reduction in inflammation models) .
  • Toxicity screens : ALT/AST levels and histopathology assess hepatotoxicity at therapeutic doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.